Cas no 2928-00-9 (4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine)
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Fluorophenyl)-5-methylthiazol-2-amine
- 2-Thiazolamine,4-(4-fluorophenyl)-5-methyl-
- 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-ylamine
- 4-(4-FLUORO-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE
- 2-Amino-5-methyl-4-<4-fluor-phenyl>-thiazol
- 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine(SALTDATA: FREE)
- F9995-0117
- 4-(4-fluorophenyl)-5-methyl-2-thiazolamine
- 4-(4-fluoro-phenyl)-5-methyl-thiazol-2-ylamine, AldrichCPR
- CCG-326943
- BB 0217956
- CHEMBL368866
- FS-1420
- EN300-08654
- 2928-00-9
- AKOS000117289
- A876492
- Oprea1_758751
- SCHEMBL131267
- 4-(4-fluorophenyl)-5-methylthiazol-2-ylamine
- Z48847515
- FT-0678457
- 2-Thiazolamine, 4-(4-fluorophenyl)-5-methyl-
- DTXSID70361195
- MFCD02663854
- 4-(4-fluorophenyl)-5-methyl-1, 3-thiazol-2-amine
- AK-968/41170068
- STK431060
- ALBB-000311
- DB-027794
- 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
-
- MDL: MFCD02663854
- Inchi: 1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
- InChI Key: KPOAMSWZRRKBHN-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1C)C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 208.04700
- Monoisotopic Mass: 208.047047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
- XLogP3: 2.8
Experimental Properties
- Density: 1.3
- Melting Point: 122-124 °C
- Boiling Point: 346.5 °C at 760 mmHg
- Flash Point: 163.4 °C
- Refractive Index: 1.621
- PSA: 67.15000
- LogP: 3.42100
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 41-22
- Safety Instruction: 39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015753-1g |
4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine |
2928-00-9 | 98% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | 015753-2.5g |
4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine |
2928-00-9 | 98% | 2.5g |
£213.00 | 2022-02-28 | |
| Fluorochem | 015753-5g |
4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine |
2928-00-9 | 98% | 5g |
£350.00 | 2022-02-28 | |
| Fluorochem | 015753-10g |
4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine |
2928-00-9 | 98% | 10g |
£600.00 | 2022-02-28 | |
| Alichem | A059005858-1g |
4-(4-Fluorophenyl)-5-methylthiazol-2-amine |
2928-00-9 | 95% | 1g |
$176.58 | 2023-09-02 | |
| Alichem | A059005858-5g |
4-(4-Fluorophenyl)-5-methylthiazol-2-amine |
2928-00-9 | 95% | 5g |
$486.00 | 2023-09-02 | |
| Alichem | A059005858-10g |
4-(4-Fluorophenyl)-5-methylthiazol-2-amine |
2928-00-9 | 95% | 10g |
$772.74 | 2023-09-02 | |
| Chemenu | CM112793-10g |
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |
2928-00-9 | 95% | 10g |
$427 | 2021-08-06 | |
| TRC | F594290-100mg |
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine |
2928-00-9 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | F594290-250mg |
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine |
2928-00-9 | 250mg |
$ 81.00 | 2023-04-17 |
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine Suppliers
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Introduction to 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 2928-00-9)
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine, identified by the chemical abstracts service number 2928-00-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine incorporates a fluorine-substituted phenyl ring, a methyl group at the 5-position of the thiazole ring, and an amine functional group at the 2-position, which collectively contribute to its unique chemical properties and biological interactions.
The synthesis of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions, often starting from readily available precursors such as 4-fluorobenzaldehyde and thioamides. The introduction of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Additionally, the presence of the amine group allows for further functionalization via coupling reactions, enabling the creation of more complex derivatives with tailored pharmacological profiles.
In recent years, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its potential in various therapeutic areas. One of the most notable applications is in the development of antiviral agents. The thiazole core is a common motif in compounds that exhibit inhibitory effects against viral enzymes and replication processes. For instance, studies have shown that derivatives of thiazole can interfere with viral protease activity, thereby blocking viral maturation and propagation. The fluorine substituent in 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine may further enhance its binding affinity to viral targets by improving hydrophobic interactions.
Furthermore, this compound has shown promise in anticancer research. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The amine group in 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine can be exploited to develop prodrugs or conjugates that target specific cancer biomarkers. Recent preclinical studies have demonstrated that modifications of this scaffold can lead to compounds with enhanced selectivity towards tumor cells while minimizing toxicity to healthy tissues. The fluorine atom's role in modulating pharmacokinetic properties makes it an attractive feature for optimizing drug delivery systems.
The antimicrobial properties of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine have also been explored. Thiazole-based compounds are known to disrupt bacterial cell membranes and inhibit key enzymatic pathways essential for bacterial survival. The structural features of this compound contribute to its ability to interact with bacterial enzymes involved in DNA replication and metabolism. Research indicates that fluorinated thiazoles can exhibit broad-spectrum antimicrobial activity, making them valuable candidates for developing novel antibiotics to combat drug-resistant pathogens.
In addition to its biological activities, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine has been investigated for its potential role in neurological disorders. Thiazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for developing treatments targeting neurological conditions. Preliminary studies suggest that it may modulate neurotransmitter systems involved in cognitive function and motor control.
The chemical stability and solubility profile of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine are also critical factors in its pharmaceutical applicability. The presence of the fluorine atom enhances metabolic stability by reducing susceptibility to enzymatic degradation. This property is particularly important for oral formulations where first-pass metabolism can significantly reduce drug bioavailability. Additionally, the compound's solubility characteristics can be optimized through structural modifications to improve oral bioavailability and tissue distribution.
From a synthetic chemistry perspective, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine serves as a versatile building block for more complex molecules. Its reactive sites allow for diverse chemical transformations, including nucleophilic substitution reactions at the sulfur atom and condensation reactions at the amine group. These synthetic possibilities make it a valuable intermediate in the development of novel therapeutic agents across multiple pharmacological classes.
The future direction of research on 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine includes exploring its mechanism of action in greater detail and identifying new therapeutic applications. Advances in computational chemistry and structure-based drug design are expected to accelerate the discovery process by predicting binding interactions and optimizing lead compounds more efficiently. Collaborative efforts between academic researchers and pharmaceutical industries will be crucial in translating laboratory findings into clinical applications.
In conclusion,4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amineseems poised to play a significant role in pharmaceutical innovation due to its unique structural features and diverse biological activities. Its potential applications span antiviral, anticancer, antimicrobial, and neurological therapies, making it a compound of great interest in medicinal chemistry research. As our understanding of its pharmacological properties continues to evolve, further exploration will undoubtedly uncover new opportunities for improving human health.
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